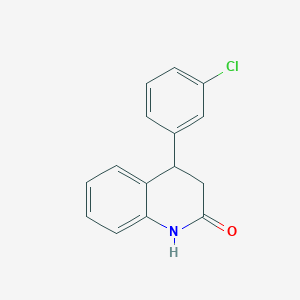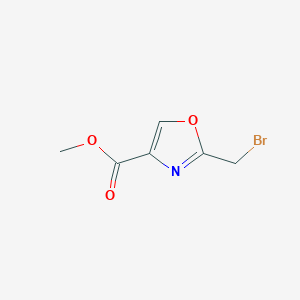![molecular formula C13H16ClNO2 B063520 Spiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 159635-39-9](/img/structure/B63520.png)
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Overview
Description
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride is a significant pharmacophore in medicinal chemistry. It serves as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements have showcased substantial progress in the synthesis and application of compounds derived from this pharmacophore due to their biological relevance (Ghatpande et al., 2020).
Synthesis Analysis
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized, with some showing significant activity as acetyl-CoA carboxylase inhibitors. The structure-activity relationships (SAR) of these derivatives have been explored, contributing to the understanding of their biological activities (Shinde et al., 2009).
Molecular Structure Analysis
The molecular structure of Spiro[chroman-2,4'-piperidin]-4-one hydrochloride and its derivatives has been studied extensively. This includes analysis through 1H NMR, 13C NMR, and MS spectral analysis to evaluate their anticancer potential and biological effects, particularly on cell proliferation and apoptosis (Chitti et al., 2021).
Chemical Reactions and Properties
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride compounds have been involved in various chemical reactions, contributing to the synthesis of novel compounds with potential biological activities. These include their use in the development of new biologically active substances and their application in synthesizing derivatives with significant anticancer activities (Chitti et al., 2021).
Physical Properties Analysis
While specific details on the physical properties of Spiro[chroman-2,4'-piperidin]-4-one hydrochloride are scarce in the provided studies, physical properties such as solubility, melting point, and crystal structure typically play a crucial role in the pharmacokinetics and pharmacodynamics of pharmaceutical compounds.
Chemical Properties Analysis
The chemical properties of Spiro[chroman-2,4'-piperidin]-4-one hydrochloride, including reactivity, stability, and chemical interactions, are essential for understanding its behavior in biological systems and for the design of derivatives with enhanced biological activities. The studies focused on the synthesis and biological evaluation suggest that modifications to the chemical structure can significantly impact its biological activity and therapeutic potential (Shinde et al., 2009), (Chitti et al., 2021).
Scientific Research Applications
Pharmacophore in Medicinal Chemistry :
- Spiro[chroman-2,4'-piperidin]-4-one is an important pharmacophore in drugs, drug candidates, and biochemical reagents.
- Recent syntheses of derivatives of this compound show potential for new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).
Histone Deacetylase (HDAC) Inhibitors :
- Spiro[chroman-2,4'-piperidin] hydroxamic acid derivatives have been identified as HDAC inhibitors.
- These compounds showed antiproliferative activity on tumor cell lines and good oral bioavailability in a murine xenograft model (Varasi et al., 2011).
Acetyl-CoA Carboxylase Inhibitors :
- Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for inhibitory activity against acetyl-CoA carboxylase (ACC).
- Some compounds showed activity in the low nanomolar range and could increase fat oxidation in mice (Shinde et al., 2009).
Antimicrobial Agents :
- Novel N-acyl/aroyl spiro[chroman-2,4'-piperidin]-4(3H)-one analogues were synthesized, showing good anti-fungal and anti-microbial activities, with promising docking integrations in molecular studies (Ghatpande et al., 2021).
Cytotoxic Agents Against Cancer :
- Spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated as cytotoxic agents against various human cancer cell lines. Some compounds showed potent activity and induced apoptosis in cancer cells (Abdelatef et al., 2018).
Anticancer Agents :
- A series of spiro[chroman-2,4'-piperidin]-4-one hydrochloride analogues were synthesized and evaluated for anticancer potential. Some compounds showed significant cytotoxicity through apoptotic cell death (Chitti et al., 2021).
properties
IUPAC Name |
spiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPFFRUWRFXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377914 | |
| Record name | Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride | |
CAS RN |
159635-39-9 | |
| Record name | Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159635-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural modifications explored in the study and how do they relate to the anticancer activity?
A: The research article [] focuses on synthesizing and evaluating a series of 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one hydrochloride analogues. While the exact structure-activity relationship (SAR) details are not provided in the abstract, the study explores variations in the substituents on the amino group attached to the thiophene ring. These modifications are strategically designed to investigate how different substituents influence the interaction of these compounds with potential biological targets and ultimately affect their anticancer activity.
Q2: What further research is needed to fully understand the anticancer potential of these compounds?
A: The provided abstract [] only highlights the synthesis and initial biological evaluation of these compounds. To fully understand their anticancer potential, further research is crucial in several areas:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)

